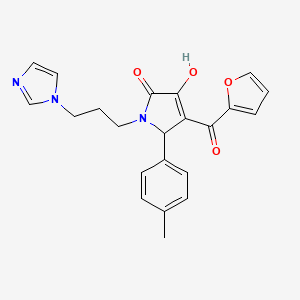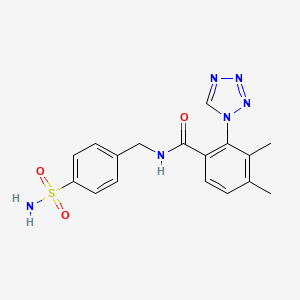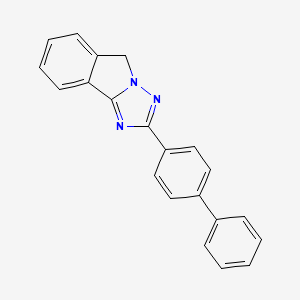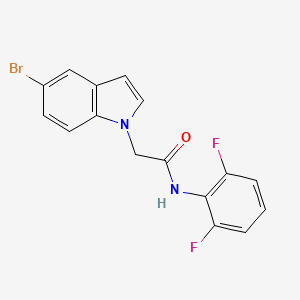![molecular formula C13H15N5OS B12160120 5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B12160120.png)
5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1-phenyl-1H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-オキソ-2-ピロリジン-1-イルエチル)チオ]-1-フェニル-1H-テトラゾールは、テトラゾール環、フェニル基、ピロリジノン部分の存在によって特徴付けられる複雑な有機化合物です。
準備方法
合成経路と反応条件
5-[(2-オキソ-2-ピロリジノン-1-イルエチル)チオ]-1-フェニル-1H-テトラゾールの合成は、通常、容易に入手可能な前駆体から開始して、複数の段階を必要とします。一般的な合成経路には、次の段階が含まれます。
ピロリジノン部分の形成: この段階は、適切なアミンとカルボニル化合物を反応させてピロリジノン環を形成する工程が含まれます。
チオエーテル結合の導入: ピロリジノン誘導体は、次にチオール化合物と反応させてチオエーテル結合を導入します。
テトラゾール環の形成: 最後の段階は、中間体をアジド源と環化してテトラゾール環を形成する工程です。
工業生産方法
5-[(2-オキソ-2-ピロリジン-1-イルエチル)チオ]-1-フェニル-1H-テトラゾールの工業生産には、上記合成経路の最適化バージョンが用いられ、スケーラビリティ、コスト効率、環境への配慮に重点が置かれます。連続フロー合成やグリーンケミストリーの原理の採用など、生産プロセスの効率性と持続可能性を高めるための技術が頻繁に用いられます。
化学反応の分析
反応の種類
5-[(2-オキソ-2-ピロリジン-1-イルエチル)チオ]-1-フェニル-1H-テトラゾールは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、スルホキシドまたはスルホンを形成するよう酸化される可能性があります。
還元: 還元反応は、ケトン基をアルコールに変換することができます。
置換: フェニル基は、求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸が含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: 求電子置換反応には、塩化アルミニウムや塩化鉄(III)などの触媒が必要となることが多いです。
形成される主な生成物
酸化: スルホキシドとスルホン。
還元: アルコール誘導体。
置換: さまざまな置換フェニル誘導体。
科学的研究の応用
5-[(2-オキソ-2-ピロリジン-1-イルエチル)チオ]-1-フェニル-1H-テトラゾールは、科学研究において幅広い用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用を持つ生物活性化合物としての可能性が調査されています。
医学: 抗炎症剤などの治療的用途における可能性が探られています。
産業: 導電性や触媒活性などの特定の特性を持つ先進材料の開発に利用されています。
作用機序
5-[(2-オキソ-2-ピロリジン-1-イルエチル)チオ]-1-フェニル-1H-テトラゾールの作用機序は、特定の分子標的および経路との相互作用に関与しています。この化合物は、酵素または受容体に結合してその活性を調節することにより、その効果を発揮する可能性があります。たとえば、炎症性経路に関与する特定の酵素を阻害することにより、炎症を軽減する可能性があります。
類似の化合物との比較
類似の化合物
- 5-[(2-オキソ-2-ピロリジン-1-イルエチル)チオ]-1,3-チアゾール-2-アミン
- 5-[(2-オキソ-2-ピロリジン-1-イルエチル)チオ]-1,3,4-チアジアゾール-2-アミン
独自性
類似の化合物と比較して、5-[(2-オキソ-2-ピロリジン-1-イルエチル)チオ]-1-フェニル-1H-テトラゾールは、テトラゾール環の存在によって独特です。テトラゾール環は、その安定性とさまざまな化学反応への関与能力で知られており、この化合物を研究および産業用途に特に汎用性の高いものとしています。
類似化合物との比較
Similar Compounds
- 5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3-thiazol-2-amine
- 5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-thiadiazol-2-amine
Uniqueness
Compared to similar compounds, 5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1-phenyl-1H-tetrazole is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring is known for its stability and ability to participate in a variety of chemical reactions, making this compound particularly versatile for research and industrial applications.
特性
分子式 |
C13H15N5OS |
|---|---|
分子量 |
289.36 g/mol |
IUPAC名 |
2-(1-phenyltetrazol-5-yl)sulfanyl-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C13H15N5OS/c19-12(17-8-4-5-9-17)10-20-13-14-15-16-18(13)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |
InChIキー |
VTYZUIQSLMUCTH-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)CSC2=NN=NN2C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-methyl-1,3-thiazol-2-yl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12160040.png)

![N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide](/img/structure/B12160051.png)
![2-[(3-Benzyl-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12160059.png)

![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12160068.png)

![N-(2,5-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12160085.png)
![2-(4-chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12160091.png)
![Ethyl [2-({[1-(6-chloropyridazin-3-yl)piperidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B12160092.png)


![5-{[5-(4-Bromophenyl)(2-furyl)]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiaz olidin-4-one](/img/structure/B12160116.png)
![2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160127.png)
